molecular formula C12H15NO5 B13290293 Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate CAS No. 24451-12-5

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate

Cat. No.: B13290293
CAS No.: 24451-12-5
M. Wt: 253.25 g/mol
InChI Key: ABFFZVWSVYADIG-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is an organic compound with the molecular formula C13H17NO5. It is a derivative of oxamic acid and is characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes .

Comparison with Similar Compounds

  • Ethyl 2-[(2,4-dimethoxybenzyl)amino]-2-oxoacetate
  • 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazolidin-4-one
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Comparison: Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is unique due to its specific structural features, such as the presence of both ethyl ester and dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the dimethoxyphenyl group can enhance its electron-donating properties, influencing its reactivity in substitution reactions .

Biological Activity

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications based on a review of current research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO5C_{12}H_{15}NO_5. It features an ethyl ester group, a dimethoxy-substituted phenyl group, and an amino group attached to an oxoacetate moiety. The structural characteristics contribute to its reactivity and biological activity, making it a candidate for pharmacological studies aimed at discovering new therapeutic agents.

Research indicates that the biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. The presence of dimethoxy groups enhances binding affinity towards certain biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.

Potential Mechanisms:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that are critical for cellular function.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity. For instance, certain derivatives have been tested against bacteria and fungi, demonstrating efficacy in inhibiting growth.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, which is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC12H15NO5Contains dimethoxy groups enhancing biological activity
Ethyl 2-(4-methoxyphenyl)amino-2-oxoacetateC12H15NO4Lacks one methoxy group
Ethyl (3,4-dimethoxyphenyl)aminoacetateC12H15NO5Different methoxy positioning
Ethyl (4-chloro-3-methoxyphenyl)aminoacetateC12H14ClNO4Contains chlorine substitution

The unique combination of functional groups in this compound distinguishes it from these similar compounds, enhancing its biological activity and interaction potential.

Study on Antibacterial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial properties of this compound against various strains of bacteria. The compound demonstrated significant inhibition at concentrations as low as 50 µM. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of the compound in murine models. Results indicated a reduction in inflammatory markers by approximately 40% when administered at a dosage of 25 mg/kg body weight. This suggests potential for therapeutic applications in treating chronic inflammatory diseases .

Properties

CAS No.

24451-12-5

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

ethyl 2-(2,4-dimethoxyanilino)-2-oxoacetate

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-6-5-8(16-2)7-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

ABFFZVWSVYADIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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